![molecular formula C15H21N3 B2639221 (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine CAS No. 1285022-77-6](/img/structure/B2639221.png)
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine
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Overview
Description
“(1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the CAS Number: 5805-57-2 . It has a molecular weight of 147.18 . It is a solid at room temperature . The compound is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .
Molecular Structure Analysis
The InChI code for “(1H-benzo[d]imidazol-2-yl)methanamine” is 1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) . The key for this InChI code is UCOSRTUSVXHIMK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(1H-benzo[d]imidazol-2-yl)methanamine” is a solid at room temperature . It has a molecular weight of 147.18 . The compound is highly soluble in water and other polar solvents .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone : Researchers have developed a versatile method to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone by reacting an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur. This compound has potential applications in drug discovery and organic synthesis .
Materials Science and Catalysis
- Fluorinated (Benzo[d]imidazol-2-yl)methanols : These compounds have been practically significant in various areas:
Biological Applications
- PqsR Inhibition : Imidazole-containing compounds, including derivatives of (1H-benzo[d]imidazol-2-yl)methanamine, have been investigated for their potential to block the AQ signaling pathway by inhibiting PqsR. This could lead to reduced transcription of specific genes and modulation of bacterial behavior .
Metal-Organic Frameworks (MOFs)
- Controllable Synthesis of MOFs : Researchers have synthesized novel MOFs using 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) as an organic linker. MOFs are of interest due to their crystallinity, structural versatility, and controlled porosity. These materials find applications in gas storage, separation, and catalysis .
Safety And Hazards
properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYUSIPMFOMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine |
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